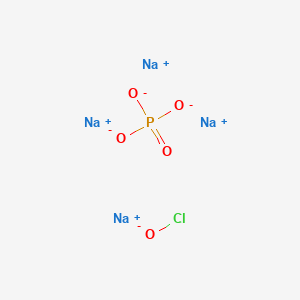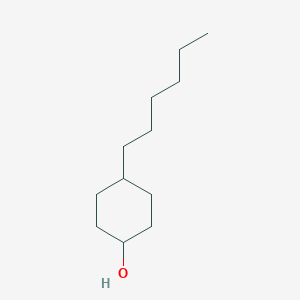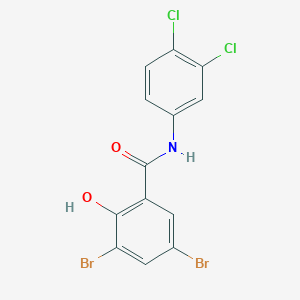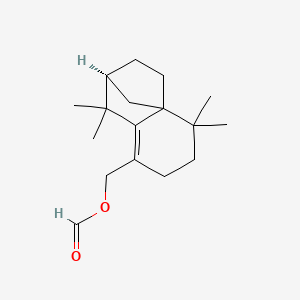
2-Bromoethyl 6-cyclohex-2-en-1-ylhexanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromoethyl 6-cyclohex-2-en-1-ylhexanoate is an organic compound with the molecular formula C14H23BrO2. It is characterized by the presence of a bromoethyl group attached to a cyclohexene ring, which is further connected to a hexanoate ester. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromoethyl 6-cyclohex-2-en-1-ylhexanoate typically involves the reaction of 6-cyclohex-2-en-1-ylhexanoic acid with 2-bromoethanol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond. The general reaction scheme is as follows:
6-cyclohex-2-en-1-ylhexanoic acid+2-bromoethanolDCC2-Bromoethyl 6-cyclohex-2-en-1-ylhexanoate+dicyclohexylurea
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromoethyl 6-cyclohex-2-en-1-ylhexanoate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The cyclohexene ring can undergo oxidation to form epoxides or diols.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like m-chloroperoxybenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are employed.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether are typical reducing agents.
Major Products Formed
Nucleophilic Substitution: Formation of azides, thiols, or ethers depending on the nucleophile used.
Oxidation: Formation of epoxides or diols from the cyclohexene ring.
Reduction: Formation of the corresponding alcohol from the ester group.
Aplicaciones Científicas De Investigación
2-Bromoethyl 6-cyclohex-2-en-1-ylhexanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Bromoethyl 6-cyclohex-2-en-1-ylhexanoate involves its reactivity towards nucleophiles and electrophiles. The bromoethyl group acts as a leaving group in nucleophilic substitution reactions, facilitating the formation of new bonds. The cyclohexene ring and ester group provide additional sites for chemical modifications, allowing the compound to participate in a variety of reactions.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromoethyl 6-cyclohexylhexanoate: Similar structure but lacks the double bond in the cyclohexene ring.
2-Iodoethyl 6-cyclohex-2-en-1-ylhexanoate: Similar structure but with an iodine atom instead of bromine.
2-Chloroethyl 6-cyclohex-2-en-1-ylhexanoate: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
2-Bromoethyl 6-cyclohex-2-en-1-ylhexanoate is unique due to the presence of the bromoethyl group, which provides distinct reactivity compared to its chloro and iodo counterparts. The cyclohexene ring also adds to its uniqueness by offering additional sites for chemical modifications and reactions.
Propiedades
Número CAS |
6316-57-0 |
|---|---|
Fórmula molecular |
C14H23BrO2 |
Peso molecular |
303.23 g/mol |
Nombre IUPAC |
2-bromoethyl 6-cyclohex-2-en-1-ylhexanoate |
InChI |
InChI=1S/C14H23BrO2/c15-11-12-17-14(16)10-6-2-5-9-13-7-3-1-4-8-13/h3,7,13H,1-2,4-6,8-12H2 |
Clave InChI |
DAWKYNHMWKPGIH-UHFFFAOYSA-N |
SMILES canónico |
C1CC=CC(C1)CCCCCC(=O)OCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-(7-chloro-2-methyl-[1,3]thiazolo[5,4-b]indol-4-yl)acetate](/img/structure/B14164044.png)




![Spiro[2.5]octa-4,7-dien-6-one, 5,7-bis(1,1-dimethylethyl)-](/img/structure/B14164080.png)


![9-methyl-4-oxo-N,N-dipropyl-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B14164092.png)


![(4-Benzylpiperazin-1-yl)[1-(3-hydroxybenzyl)piperidin-4-yl]methanone](/img/structure/B14164114.png)
![6-Butyl-1,3-dimethyl-5-(3-methylphenyl)pyrrolo[3,4-d]pyrimidine-2,4-dione](/img/structure/B14164117.png)
![N-(8-butyl-4,4-dimethyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-yl)-N',N'-dimethylpropane-1,3-diamine](/img/structure/B14164124.png)
